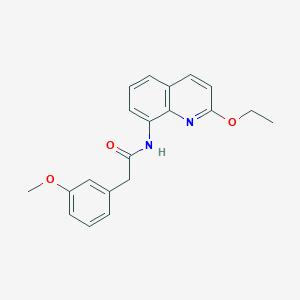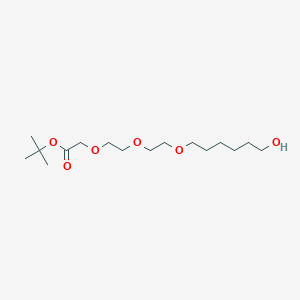
Boc-C1-PEG3-C4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-C1-PEG3-C4-OH is a PROTAC linker, which refers to the Alkyl/ether composition . It can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Boc-C1-PEG3-C4-OH can be synthesized using Boc chemistry with a combination of mild acid deprotection (trifluoroacetic acid/trimethylsilyl bromide) and Merrifield resin . This method has been applied to the preparation of cyclic peptides and a phosphorylated protein .Molecular Structure Analysis
The molecular formula of Boc-C1-PEG3-C4-OH is C16H32O6 . Its exact mass is 320.22 g/mol and its molecular weight is 320.430 .Chemical Reactions Analysis
Boc-C1-PEG3-C4-OH is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis
Boc-C1-PEG3-C4-OH has a molecular weight of 320.42 g/mol . Its formula is C16H32O6 . It appears as a liquid that is colorless to light yellow .Wissenschaftliche Forschungsanwendungen
Drug Delivery
“Boc-C1-PEG3-C4-OH” can be used in drug delivery systems . The carboxylic acid functional group at one end can be used to affix with drugs or other molecules for targeted drug delivery and controlled release . This makes it a promising tool in the biomedical and pharmaceutical fields .
Targeting Specific Cells or Tissues
This compound can also be used to target specific cells or tissues, such as cancer cells or inflamed tissues . The carboxylic acid functional group allows for the attachment of specific ligands that can guide the compound to the desired location .
Imaging and Diagnostics
“Boc-C1-PEG3-C4-OH” can be used in imaging and diagnostics . The carboxylic acid functional group at one end can be used to affix to a contrast agent or biomolecule for specific targeting and imaging .
Synthesis of PROTACs
“Boc-C1-PEG3-C4-OH” can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Cosmetics
Due to its hydrophilic nature and low toxicity, “Boc-C1-PEG3-C4-OH” can also be used in cosmetics . It can help improve the solubility of other ingredients and enhance the overall formulation .
Materials Science
“Boc-C1-PEG3-C4-OH” can be used in materials science . Its unique properties, such as biocompatibility and hydrophilicity, make it suitable for various applications, including the creation of hydrogels, coatings, and biocompatible surfaces .
Wirkmechanismus
Target of Action
Boc-C1-PEG3-C4-OH is a type of PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of Boc-C1-PEG3-C4-OH, like other PROTACs, involves the selective degradation of target proteins . The molecule binds to the target protein and the E3 ubiquitin ligase simultaneously . This trimeric complex then ubiquitinates the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Boc-C1-PEG3-C4-OH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, Boc-C1-PEG3-C4-OH can selectively degrade target proteins, potentially altering various downstream cellular processes depending on the specific target protein .
Pharmacokinetics
It’s worth noting that the solubility of boc-c1-peg3-c4-oh in dmso is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The result of Boc-C1-PEG3-C4-OH’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific target protein. For instance, if the target protein plays a crucial role in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .
Action Environment
The action of Boc-C1-PEG3-C4-OH, like other PROTACs, occurs within the intracellular environment . Various factors within this environment could potentially influence the action, efficacy, and stability of Boc-C1-PEG3-C4-OH. These factors could include the presence of the target protein and E3 ubiquitin ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQECXXHSDFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-C1-PEG3-C4-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)
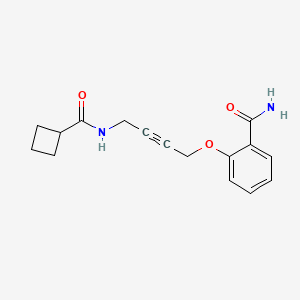
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)


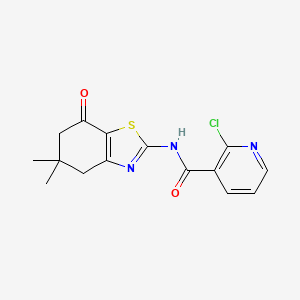
![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)
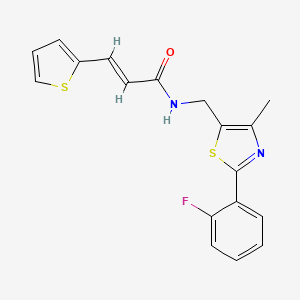
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511545.png)
![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2511546.png)
